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molecular formula C10H11BrO2 B106765 4-(3-Bromopropoxy)benzaldehyde CAS No. 17954-81-3

4-(3-Bromopropoxy)benzaldehyde

Cat. No. B106765
M. Wt: 243.1 g/mol
InChI Key: XQCCNZFHLCQXEP-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

1,3-dibromopropane (20.0 g) was added to a stirred suspension of 4-hydroxybenzaldehyde (4.0 g) and potassium carbonate (7.0 g) in acetone (80 mL). After 16 h, the mixture was heated under reflux for a further 2 h, cooled, filtered to remove the inorganics, and the solution was evaporated in vacuo. Purification was by silica gel chromatography eluting with isohexane to remove the 1,3-dibromopropane and then dichloromethane:isohexane, 2:1 to collect the subtitled compound. Yield 3.45 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4]Br.[OH:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][CH2:2][CH2:3][CH2:4][O:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
4 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganics
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with isohexane
CUSTOM
Type
CUSTOM
Details
to remove the 1,3-dibromopropane
CUSTOM
Type
CUSTOM
Details
dichloromethane:isohexane, 2:1 to collect the subtitled compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrCCCOC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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